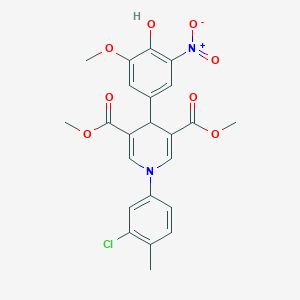![molecular formula C18H15ClN2OS2 B3547148 N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B3547148.png)
N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide, also known as CTAP, is a chemical compound that has gained attention in the scientific community for its potential use in the field of neuroscience. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is activated by endogenous opioids such as endorphins and enkephalins, as well as by exogenous opioids such as morphine and heroin. By binding to the receptor and blocking its activation, this compound inhibits the downstream signaling pathways that are involved in pain perception and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the analgesic effects of morphine and other opioids, as well as to block the development of tolerance and dependence to these drugs. This compound has also been shown to reduce stress-induced analgesia and to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide for lab experiments is its selectivity for the mu-opioid receptor, which allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency compared to other opioid receptor antagonists, which can make it difficult to achieve complete blockade of the receptor at low doses.
Zukünftige Richtungen
Future research on N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide is likely to focus on its potential therapeutic applications in the treatment of opioid addiction, pain, and other neurological disorders. Additionally, further investigation of the biochemical and physiological effects of this compound may lead to the development of new drugs with improved efficacy and selectivity for the mu-opioid receptor. Finally, studies of the structure-activity relationships of this compound and related compounds may provide insights into the molecular mechanisms of opioid receptor activation and inhibition.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide has been used extensively in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes. It has been shown to be effective in blocking the effects of morphine and other opioid drugs, which has led to its use in studies of drug addiction and withdrawal. This compound has also been used to investigate the role of the mu-opioid receptor in pain perception, stress response, and mood regulation.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c1-12-14(19)8-5-9-15(12)20-17(22)11-24-18-21-16(10-23-18)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTAIQKUIXCKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3547074.png)
![ethyl 4-{[2-(benzylthio)benzoyl]amino}benzoate](/img/structure/B3547079.png)
![3,4-dimethoxy-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide](/img/structure/B3547085.png)


![methyl 4-({[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3547107.png)
![2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B3547115.png)

![N-(2,3-dimethylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B3547124.png)
![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3547132.png)
![4-{2-[(2-chloro-4-nitrophenyl)thio]benzoyl}morpholine](/img/structure/B3547151.png)
![N-[({4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B3547157.png)

